4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride
CAS No.: 1955548-70-5
Cat. No.: VC6524628
Molecular Formula: C13H24Cl2N2S
Molecular Weight: 311.31
* For research use only. Not for human or veterinary use.
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride - 1955548-70-5](/images/structure/VC6524628.png)
Specification
CAS No. | 1955548-70-5 |
---|---|
Molecular Formula | C13H24Cl2N2S |
Molecular Weight | 311.31 |
IUPAC Name | 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride |
Standard InChI | InChI=1S/C13H22N2S.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H |
Standard InChI Key | HDJOULDDNJFYAH-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound consists of a piperidine ring (a six-membered amine heterocycle) connected via a methylene group to a 4-tert-butyl-1,3-thiazole ring. The thiazole moiety contains sulfur and nitrogen atoms, contributing to its electronic and steric properties. The tert-butyl group at the 4-position of the thiazole enhances lipophilicity, potentially influencing bioavailability .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-tert-butyl-1,3-thiazole and piperidine derivatives. Key steps include:
-
Thiazole Activation: The thiazole’s 2-position methyl group is functionalized for coupling, often via halogenation or oxidation.
-
Piperidine Coupling: The activated thiazole reacts with piperidine under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
-
Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield Optimization Factors |
---|---|---|
Thiazole Activation | N-Bromosuccinimide (NBS), DMF, 0°C | Temperature control |
Piperidine Coupling | Piperidine, NaH, DMF, 60°C | Reaction time (4–6 hrs) |
Salt Formation | HCl (gaseous), diethyl ether | pH adjustment |
Industrial-Scale Production
Patent US10351556B2 outlines analogous processes for structurally related thiazole-piperidine compounds, emphasizing:
-
Impurity Control: Use of antioxidants like L-ascorbic acid to prevent N-oxide formation .
-
Crystallization Techniques: Isolation of intermediates (e.g., tert-butyl carbamate hydrochloride) to ensure purity .
Pharmaceutical Applications and Formulation
Drug Development
The compound serves as a lead structure for optimizing pharmacokinetic properties. Modifications to the tert-butyl group or piperidine substituents are explored to improve metabolic stability.
Solid Dispersion Systems
Patent US10351556B2 highlights advanced formulations for related compounds:
-
Matrix Carriers: Microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) enhance dissolution rates.
-
Stability Protocols: Lyophilization under nitrogen atmosphere to prevent oxidation .
Table 3: Formulation Parameters
Parameter | Value |
---|---|
Carrier | MCC:HPMC (3:1 w/w) |
Drug Loading | 15–20% (w/w) |
Storage Conditions | 2–8°C, desiccated |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume